

A Comprehensive Guide to the Certificate of Analysis for Finasteride-d9

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Compound of Interest		
Compound Name:	Finasteride-d9	
Cat. No.:	B3091215	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that certifies the quality and purity of a pharmaceutical reference standard, ensuring it is suitable for its intended analytical purpose.[1] [2] **Finasteride-d9**, a deuterated analog of Finasteride, is primarily used as an internal standard for the quantification of Finasteride in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This guide provides an indepth explanation of the typical components of a **Finasteride-d9** CoA, detailing the analytical tests performed and their underlying methodologies.

Product Information and Physicochemical Properties

This section provides fundamental details about the specific batch of the reference standard.



Parameter	Specification / Information	Significance
Product Name	Finasteride-d9	Identifies the deuterated isotopologue of Finasteride.
CAS Number	1131342-85-2	A unique identifier for the specific chemical substance.[4]
Molecular Formula	C23H27D9N2O2	Describes the elemental composition, indicating nine deuterium atoms.[5]
Molecular Weight	381.6 g/mol	The mass of one mole of the substance, adjusted for deuterium.[5]
Appearance	White to Off-White Crystalline Powder	A qualitative check for physical consistency and absence of gross contamination.[6]
Solubility	Freely soluble in Ethanol and Dichloromethane	Provides guidance for preparing stock solutions for analysis.[7][8]
Storage Conditions	Store at -20°C in a tightly sealed container	Ensures the long-term stability and integrity of the reference standard.[5]

Identification

Identification tests confirm that the material is unequivocally **Finasteride-d9**. A combination of spectroscopic techniques is employed to provide orthogonal verification of the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For **Finasteride-d9**, the analysis would verify the mass of the protonated molecule [M+H]⁺.

Quantitative Data Summary



Test	Method	Specification	Example Result
Mass Identity	LC-MS (ESI+)	Conforms to structure	[M+H]+ at m/z 382.6

Experimental Protocol: LC-MS for Identity

- System: Liquid Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: A dilute solution of Finasteride-d9 is prepared in a suitable solvent like methanol or acetonitrile.
- Chromatography: The sample is injected onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).[9]
- Mobile Phase: A gradient elution is typically used, composed of acetonitrile and water (often with 0.1% formic acid or 10 mM ammonium acetate to aid ionization).
- MS Detection: The mass spectrometer is operated in positive ion mode (ESI+) to detect the protonated molecular ion. Data is acquired by scanning a relevant mass range (e.g., m/z 100-500).
- Acceptance Criterion: The observed mass of the primary ion must correspond to the theoretical mass of the protonated Finasteride-d9 molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei. For **Finasteride-d9**, ¹H NMR and ¹³C NMR are crucial.

Qualitative Data Summary

Test	Method	Specification
Structure Confirmation	¹ H NMR, ¹³ C NMR	The spectrum conforms to the structure of Finasteride-d9.



Experimental Protocol: NMR for Structure Elucidation

- System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃).
- Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
- Acceptance Criterion: The observed chemical shifts and coupling patterns in the ¹H and ¹³C spectra must be consistent with the known structure of Finasteride.[10][11] A key confirmatory point for Finasteride-d9 is the absence of the characteristic singlet peak for the tert-butyl protons in the ¹H NMR spectrum, which is present in non-deuterated Finasteride.
 [10] The carbon signals associated with the deuterated positions will also be significantly attenuated or absent in the ¹³C NMR spectrum.

Purity and Assay

This section quantifies the purity of the reference standard, which is critical for its use in quantitative assays.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and quantifying any related impurities.

Quantitative Data Summary

Test	Method	Specification	Example Result
Chromatographic Purity	RP-HPLC (UV)	≥ 98.0%	99.5%
Total Impurities	RP-HPLC (UV)	≤ 2.0%	0.5%

Experimental Protocol: Purity by RP-HPLC

Foundational & Exploratory

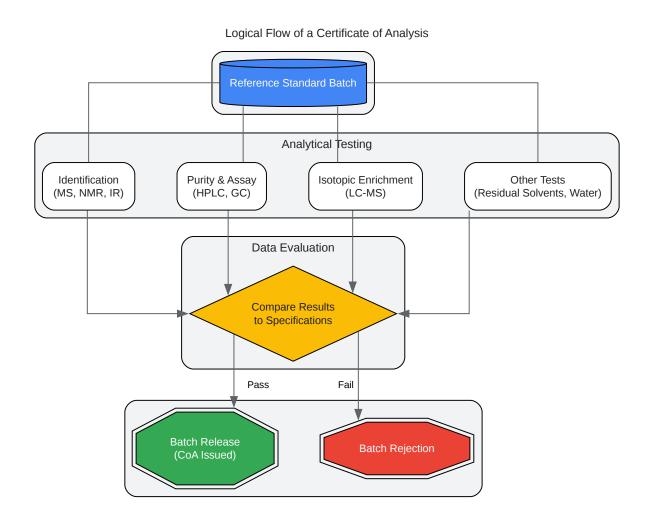




- System: An HPLC system equipped with a UV detector.[12]
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is commonly used.[12][13]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[14][15] A typical ratio might be
 Methanol:Water (80:20 v/v).[15]
- Flow Rate: 1.0 mL/min.[12][14]
- Detection: UV detection at a wavelength where Finasteride has significant absorbance, such as 210 nm, 220 nm, or 225 nm.[14][15]
- Quantification: Purity is determined by the area percentage method, where the peak area of **Finasteride-d9** is expressed as a percentage of the total area of all observed peaks.

Logical Flow of Certificate of Analysis





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Caption: Logical workflow from batch testing to final release or rejection on a CoA.

Isotopic Enrichment

For a deuterated standard, it is crucial to determine the percentage of molecules that contain the desired number of deuterium atoms. This is assessed using high-resolution mass spectrometry.



Quantitative Data Summary

Test	Method	Specification	Example Result
Isotopic Purity (d ₉)	LC-MS	≥ 95%	98.2%
d _o Content	LC-MS	Report Value	< 0.1%

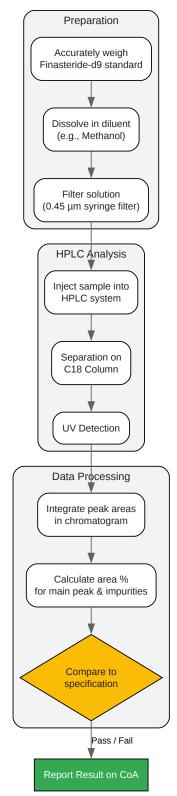
Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

- System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for its ability to resolve the different isotopologues.[16]
- Methodology:
 - The sample is introduced into the mass spectrometer, typically after LC separation to remove impurities.
 - A high-resolution mass spectrum is acquired for the molecular ion cluster of Finasterided9.
 - The relative intensities of the peaks corresponding to the unlabeled (d₀), partially labeled (d₁-d₀), and fully labeled (d๑) species are measured.
 - Corrections are made for the natural isotopic abundance of Carbon-13 (¹³C) and other elements in the molecule.[16][17]
 - The isotopic enrichment is calculated as the percentage of the d₉ species relative to all other isotopologues.[17]

Experimental Workflow for HPLC Purity Analysis



Experimental Workflow for HPLC Purity Analysis



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Caption: Step-by-step workflow for determining the purity of **Finasteride-d9** via HPLC.



Conclusion

The CoA concludes with a statement confirming that the material has been tested according to established procedures and meets all required specifications. This statement, signed by a quality assurance authority, certifies that the batch is suitable for its intended use as a reference standard.

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